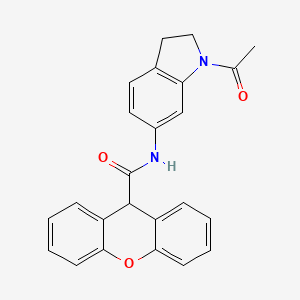
N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide is a novel compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which combines an indolinyl group with a xanthene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the indolinyl and xanthene precursors. The key steps include:
Acetylation of Indoline: Indoline is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 1-acetylindoline.
Formation of Xanthene Derivative: The xanthene derivative is synthesized through a Friedel-Crafts alkylation reaction, where xanthene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The final step involves coupling the 1-acetylindoline with the xanthene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indolinyl or xanthene moieties are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide: shares structural similarities with other indoline and xanthene derivatives.
Similar Compounds: Indoline-2,3-dione, Xanthene-9-carboxylic acid.
Uniqueness
- The unique combination of the indolinyl and xanthene moieties in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-15(27)26-13-12-16-10-11-17(14-20(16)26)25-24(28)23-18-6-2-4-8-21(18)29-22-9-5-3-7-19(22)23/h2-11,14,23H,12-13H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMIDHFXAYSBDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














